BenchChemオンラインストアへようこそ!

Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride

pKa modulation azetidine basicity fluorine effect

Methyl 3-(3-fluoroazetidin-3-yl)benzoate hydrochloride (CAS 2490432-62-5) is a 3-fluoroazetidine pharmacophore that achieves sub-micromolar DPP IV potency without the cyclization instability of 2-cyano/2-ketoazetidine subclasses. The fluorine atom lowers azetidine pKa by 1–2 units, enhancing membrane permeability for PROTAC and kinase programs. The methyl ester enables facile diversification to carboxylic acids/amides, and the monofluorinated scaffold offers a clean ¹⁹F NMR handle for fragment-based screening. Meta-substitution creates a distinct exit vector geometry (~120°) not replicable by para-isomers or piperidine linkers. Secure this high-purity (≥95%) intermediate for reproducible SAR studies.

Molecular Formula C11H13ClFNO2
Molecular Weight 245.68
CAS No. 2490432-62-5
Cat. No. B2384800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride
CAS2490432-62-5
Molecular FormulaC11H13ClFNO2
Molecular Weight245.68
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)C2(CNC2)F.Cl
InChIInChI=1S/C11H12FNO2.ClH/c1-15-10(14)8-3-2-4-9(5-8)11(12)6-13-7-11;/h2-5,13H,6-7H2,1H3;1H
InChIKeyBAEWEKDJXMYUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(3-fluoroazetidin-3-yl)benzoate Hydrochloride (CAS 2490432-62-5): Procurement-Ready Fluorinated Azetidine Building Block for Medicinal Chemistry


Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride (CAS 2490432-62-5) is a fluorinated heterocyclic building block comprising a 3-fluoroazetidine ring linked at the meta position to a methyl benzoate ester, supplied as the hydrochloride salt with a molecular weight of 245.68 g/mol (free base MW 209.22 g/mol) and typical purity of ≥95% . This compound belongs to the 3-fluoroazetidine subclass, which has been established as one of three principal azetidine-based inhibitor subtypes alongside 2-cyanoazetidines and 2-ketoazetidines in dipeptidyl peptidase IV (DPP IV) drug discovery programs [1]. The strategic placement of the fluorine atom at the 3-position of the strained four-membered azetidine ring modulates the amine basicity and lipophilicity profile relative to non-fluorinated analogs, making this scaffold valuable for structure-activity relationship (SAR) exploration in early-stage medicinal chemistry [2].

Why Methyl 3-(3-fluoroazetidin-3-yl)benzoate Hydrochloride Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Azetidine Building Blocks


The 3-fluoroazetidine motif in CAS 2490432-62-5 introduces physicochemical properties that are not replicable by simple substitution with the non-fluorinated analog methyl 3-(azetidin-3-yl)benzoate (CAS 1203797-93-6) or the para-substituted regioisomer methyl 4-(3-fluoroazetidin-3-yl)benzoate (CAS 2580188-91-4). The electron-withdrawing fluorine atom reduces the azetidine nitrogen pKa by approximately 1–2 log units compared to the parent azetidine (pKa ≈ 11.3), shifting the ionization state at physiological pH and impacting membrane permeability, target engagement, and ADME properties [1]. Furthermore, the meta-substitution pattern on the benzoate ring creates a distinct spatial orientation and electronic distribution versus the para isomer, which can alter binding interactions with biological targets. Critically, 3-fluoroazetidines lack the intrinsic chemical instability and propensity for intramolecular cyclization into inactive species that plagues the 2-cyanoazetidine and 2-ketoazetidine subclasses, a differentiation with direct consequences for assay reproducibility and lead series progression [2]. Generic substitution therefore risks introducing uncharacterized changes in potency, selectivity, stability, and pharmacokinetics.

Quantitative Differentiation Evidence for Methyl 3-(3-fluoroazetidin-3-yl)benzoate Hydrochloride (CAS 2490432-62-5) Versus Closest Analogs


Fluorine-Modulated Azetidine Basicity: pKa Depression Versus Non-Fluorinated Methyl 3-(Azetidin-3-yl)benzoate

The 3-fluoro substitution on the azetidine ring of CAS 2490432-62-5 is expected to reduce the pKa of the azetidine nitrogen by approximately 1–2 log units relative to the non-fluorinated analog methyl 3-(azetidin-3-yl)benzoate (CAS 1203797-93-6). Unsubstituted azetidine has a measured conjugate acid pKa of 11.29 at 25 °C [1]. The systematic study by Melnykov et al. demonstrated that monofluorination of saturated azetidine, pyrrolidine, and piperidine derivatives consistently reduces basicity (pKa), with the number of fluorine atoms and their distance to the protonation center being the major factors defining basicity [2]. For 3-fluoroazetidine specifically, ChemSpider reports a predicted LogP of −0.36 compared to +0.26 for the parent azetidine, reflecting decreased lipophilicity in the neutral form . This pKa shift means that at physiological pH (7.4), a significantly higher fraction of the 3-fluoroazetidine species exists in the neutral, membrane-permeable form compared to the non-fluorinated analog, which remains largely protonated and charged.

pKa modulation azetidine basicity fluorine effect ionization state

Intrinsic Microsomal Metabolic Stability of the 3-Fluoroazetidine Scaffold Versus 3,3-Difluoroazetidine

The Melnykov et al. 2023 systematic study established that intrinsic microsomal clearance measurements demonstrated high metabolic stability for monofluorinated azetidine derivatives, with a single exception of the 3,3-difluoroazetidine derivative which showed reduced stability [1]. This finding indicates that monofluorination at the 3-position, as in the target compound CAS 2490432-62-5, strikes an optimal balance: the C–F bond at the 3-position blocks metabolic oxidation at that site (the carbon-fluorine bond dissociation energy is approximately 130 kcal/mol versus approximately 100 kcal/mol for C–H), while avoiding the metabolic liability introduced by geminal difluorination. The non-fluorinated comparator methyl 3-(azetidin-3-yl)benzoate (CAS 1203797-93-6) lacks this metabolic blockade and is expected to be more susceptible to cytochrome P450-mediated oxidation at the azetidine C3 position.

metabolic stability microsomal clearance CYP450 oxidation fluorine blocking

Chemical Stability Advantage of 3-Fluoroazetidines Over 2-Cyanoazetidine and 2-Ketoazetidine DPP IV Inhibitor Subclasses

The Ferraris et al. 2007 review of azetidine-based DPP IV inhibitors provides a direct head-to-head comparison of chemical stability across the three azetidine subclasses. While 2-cyanoazetidines and 2-ketoazetidines possess 'warhead'-based covalent inhibition potential, they also react to internally cyclize into inactive ketopiperazines and dihydroketopyrazine species [1]. The review explicitly states: 'Select 3-fluoroazetidines also display inhibitory potencies below 1 μM without the propensity for cyclization and chemical instability associated with the other subseries' [1]. Although certain members of the cyanoazetidine series display aqueous stability comparable to cyanopyrrolidines, the inherent cyclization risk necessitates careful stability screening that is unnecessary for 3-fluoroazetidine-based compounds. This chemical stability advantage translates directly to more reliable assay data, simplified compound handling, and reduced risk of false-negative or false-positive results in biological screening campaigns.

chemical stability cyclization DPP IV inhibitor 3-fluoroazetidine 2-cyanoazetidine

Regioisomeric Differentiation: Meta-Substituted (CAS 2490432-62-5) Versus Para-Substituted Methyl 4-(3-Fluoroazetidin-3-yl)benzoate

The target compound (CAS 2490432-62-5) features a meta-substitution pattern where the 3-fluoroazetidin-3-yl group is attached at the 3-position of the methyl benzoate ring. The para-substituted regioisomer methyl 4-(3-fluoroazetidin-3-yl)benzoate (CAS 2580188-91-4) has identical molecular formula (C₁₁H₁₂FNO₂ free base, MW 209.22) but differs in the spatial orientation of the azetidine moiety relative to the ester group . This regioisomeric difference has well-established consequences in medicinal chemistry: the meta isomer presents the azetidine and ester substituents with a ~120° bond angle and distinct electronic conjugation patterns compared to the linear ~180° arrangement in the para isomer. In drug discovery programs, such regioisomeric differentiation frequently translates to divergent target binding, selectivity profiles, and physicochemical properties [1]. The meta substitution pattern also introduces a different vector for exit vector optimization in fragment-based drug design and PROTAC linker chemistry compared to the para isomer.

regioisomer meta-substitution para-substitution benzoate ester SAR

Hydrochloride Salt Form: Aqueous Solubility Advantage for Assay-Ready Formulation

The target compound is supplied as the hydrochloride salt (CAS 2490432-62-5), which protonates the azetidine nitrogen and confers significantly enhanced aqueous solubility compared to the free base form methyl 3-(3-fluoroazetidin-3-yl)benzoate (CAS 2490412-74-1, free base MW 209.22) . The non-fluorinated analog methyl 3-(azetidin-3-yl)benzoate also exists in both free base (CAS 1203797-93-6, MW 191.23) and hydrochloride salt (CAS 1203683-86-6, MW 227.69) forms . For the non-fluorinated analog, protonation of the azetidine nitrogen in acidic conditions enhances aqueous solubility to >10 mg/mL at pH <4, while the free base demonstrates preferential solubility in polar organic solvents (DMF > DMSO > methanol) . The hydrochloride salt form of the target compound is expected to exhibit similarly enhanced aqueous solubility, enabling direct dissolution in aqueous assay buffers without organic co-solvents—a critical practical advantage for high-throughput screening and dose-response studies.

hydrochloride salt aqueous solubility formulation assay preparation

Procurement-Relevant Application Scenarios for Methyl 3-(3-fluoroazetidin-3-yl)benzoate Hydrochloride (CAS 2490432-62-5)


DPP IV / DPP-4 Inhibitor Lead Optimization Requiring Chemically Stable Azetidine Warheads

In DPP IV inhibitor programs, 2-cyanoazetidine and 2-ketoazetidine scaffolds carry an inherent risk of intramolecular cyclization into inactive ketopiperazine and dihydroketopyrazine degradation products, compromising assay reproducibility and SAR interpretation [1]. Methyl 3-(3-fluoroazetidin-3-yl)benzoate hydrochloride provides the 3-fluoroazetidine pharmacophore that the Ferraris et al. review identifies as achieving sub-micromolar DPP IV potency 'without the propensity for cyclization and chemical instability associated with the other subseries' [1]. The methyl benzoate ester offers a synthetic handle for further diversification via hydrolysis to the carboxylic acid or amidation, enabling exploration of N-substituted 3-fluoroazetidine DPP IV inhibitors with improved chemical stability profiles.

PROTAC Linker Design Requiring Meta-Substituted Benzoate Exit Vectors with Modulated Basicity

The meta-substituted benzoate ester combined with the 3-fluoroazetidine ring provides a distinct exit vector geometry (~120° bond angle) that differs from both para-substituted regioisomers and from piperidine- or pyrrolidine-based linkers commonly used in PROTAC design [2]. The fluorine-modulated pKa of the azetidine nitrogen (depressed by 1–2 log units versus non-fluorinated azetidine) may reduce off-target interactions with acidic phospholipid headgroups and improve passive membrane permeability of the PROTAC molecule [3]. The methyl ester can be hydrolyzed to the carboxylic acid for conjugation to either the E3 ligase ligand or the target protein ligand via amide bond formation, making this compound a versatile PROTAC linker precursor.

Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated sp³-Rich Scaffolds for ¹⁹F NMR Screening

The single fluorine atom in the 3-fluoroazetidine ring provides a clean ¹⁹F NMR handle for fragment-based screening by ¹⁹F NMR spectroscopy, a technique that detects binding-induced changes in the fluorine chemical shift or relaxation properties [4]. Unlike trifluoromethyl-containing fragments, the monofluorinated azetidine avoids excessive lipophilicity while still providing a sensitive NMR reporter nucleus. The meta-benzoate ester maintains the compound within drug-like physicochemical space (MW < 250 Da, predicted LogP < 2), meeting fragment library design criteria.

Kinase Inhibitor Scaffold Exploration Requiring Metabolically Stable Azetidine Building Blocks

3-Fluoroazetidine-containing compounds have demonstrated potent kinase inhibition, exemplified by a JAK family inhibitor bearing a 3-fluoroazetidine moiety that achieved IC₅₀ values of 0.040 nM against JAK1 and 0.090 nM against JAK2 in recombinant enzyme assays [5]. The Melnykov et al. systematic study established that monofluorinated azetidines retain high metabolic stability in human liver microsome assays, unlike the 3,3-difluoroazetidine derivative [3]. Methyl 3-(3-fluoroazetidin-3-yl)benzoate hydrochloride can serve as a key intermediate for constructing kinase inhibitor libraries where metabolic stability at the solvent-exposed azetidine position is a critical design parameter.

Quote Request

Request a Quote for Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.